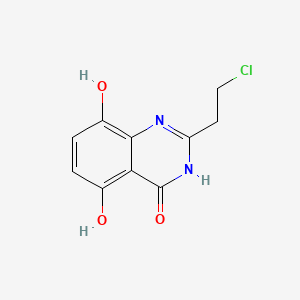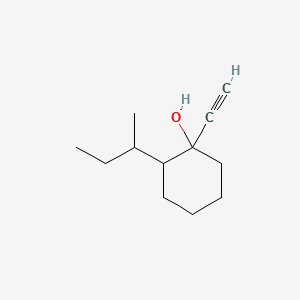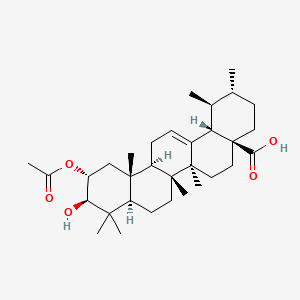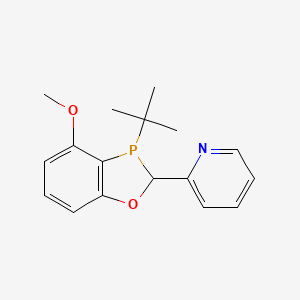
2-(2-chloroethyl)-5,8-dihydroxy-3H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chloroethyl)-5,8-dihydroxy-3H-quinazolin-4-one is a chemical compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The compound also contains a 2-chloroethyl group and two hydroxyl groups at positions 5 and 8 of the quinazolinone ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloroethyl)-5,8-dihydroxy-3H-quinazolin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-chloroethylamine with 5,8-dihydroxy-2-aminobenzamide in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as crystallization, filtration, and chromatography are commonly employed in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-chloroethyl)-5,8-dihydroxy-3H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the chloroethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted quinazolinones.
Aplicaciones Científicas De Investigación
2-(2-chloroethyl)-5,8-dihydroxy-3H-quinazolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-chloroethyl)-5,8-dihydroxy-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of cellular processes such as DNA replication and protein synthesis. This can result in cell cycle arrest and apoptosis in cancer cells. The hydroxyl groups may also participate in redox reactions, contributing to the compound’s biological activity.
Comparación Con Compuestos Similares
2-(2-chloroethyl)-5,8-dihydroxy-3H-quinazolin-4-one can be compared with other quinazolinone derivatives, such as:
2-(2-chloroethyl)-3H-quinazolin-4-one: Lacks the hydroxyl groups, which may affect its biological activity.
5,8-dihydroxy-3H-quinazolin-4-one: Lacks the chloroethyl group, which may influence its reactivity and applications.
2-(2-bromoethyl)-5,8-dihydroxy-3H-quinazolin-4-one: Contains a bromoethyl group instead of a chloroethyl group, which may alter its chemical properties and reactivity.
The presence of both the chloroethyl group and the hydroxyl groups in this compound makes it unique and potentially more versatile in its applications compared to similar compounds.
Propiedades
Fórmula molecular |
C10H9ClN2O3 |
|---|---|
Peso molecular |
240.64 g/mol |
Nombre IUPAC |
2-(2-chloroethyl)-5,8-dihydroxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H9ClN2O3/c11-4-3-7-12-9-6(15)2-1-5(14)8(9)10(16)13-7/h1-2,14-15H,3-4H2,(H,12,13,16) |
Clave InChI |
ROURIRIRWVQVQB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1O)C(=O)NC(=N2)CCCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,10,10a-hexahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate](/img/structure/B13834747.png)
![3-Amino-5-[1-(4-dimethylamino-phenyl)-meth-(Z)-ylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B13834749.png)


![1,2,3,4,5,6-hexakis[4-(2-ethylhexyl)phenyl]benzene](/img/structure/B13834767.png)
![Propanamide, 2-methyl-n-[(2-propenylamino)thioxomethyl]-](/img/structure/B13834775.png)



![2-[4-(But-3-en-1-yl)piperazin-1-yl]ethan-1-amine](/img/structure/B13834817.png)



![(8S,9S,10R,13S,14S,17S)-17-acetyl-1-hydroxy-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13834844.png)
